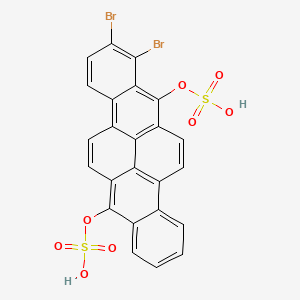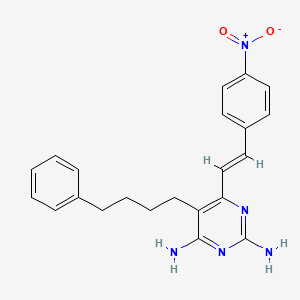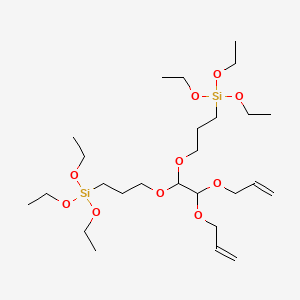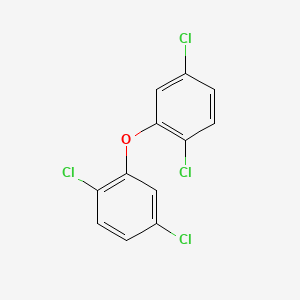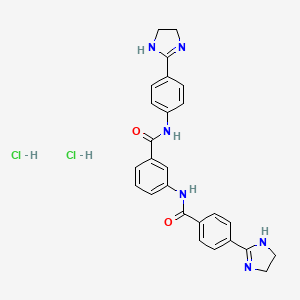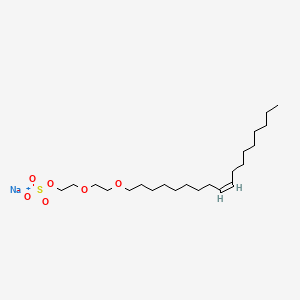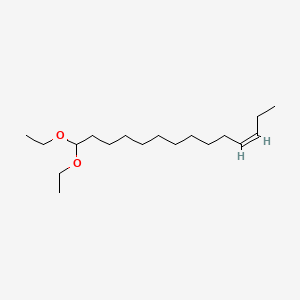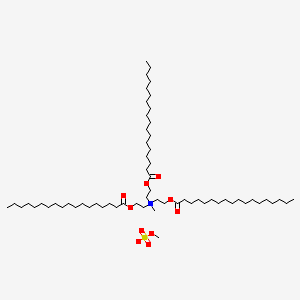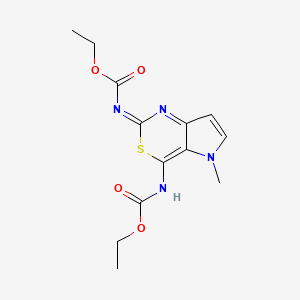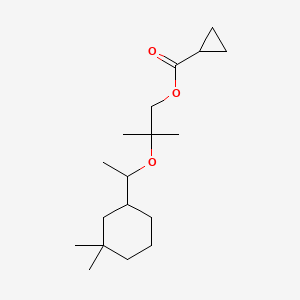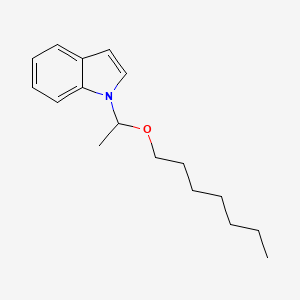![molecular formula C14H15BrCl2N2O B12689243 1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide CAS No. 85187-35-5](/img/structure/B12689243.png)
1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide is a chemical compound belonging to the class of imidazoles. It is known for its significant applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an allyloxy group and a dichlorophenyl group attached to an imidazole ring .
Vorbereitungsmethoden
The synthesis of 1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide typically involves several steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors, often involving the use of nitriles and amines under specific conditions.
Introduction of the Allyloxy Group: The allyloxy group is introduced via an allylation reaction, where an allyl halide reacts with the imidazole derivative.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a substitution reaction, often using a dichlorobenzene derivative.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide involves its interaction with specific molecular targets. In biological systems, it primarily targets fungal cell membranes, disrupting their integrity and leading to cell death . The compound inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby exerting its antifungal effects .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide can be compared with other similar compounds, such as:
1-[2-(2,4-Dichlorophenyl)-2-(2-propyloxy)ethyl]-1H-imidazole: This compound has a similar structure but with a propyloxy group instead of an allyloxy group.
Enilconazole: Another imidazole derivative with similar antifungal properties but different substituents on the imidazole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
85187-35-5 |
|---|---|
Molekularformel |
C14H15BrCl2N2O |
Molekulargewicht |
378.1 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;hydrobromide |
InChI |
InChI=1S/C14H14Cl2N2O.BrH/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;/h2-6,8,10,14H,1,7,9H2;1H |
InChI-Schlüssel |
HIOIXMLFWXLHOY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



